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Compound of Interest

Compound Name: SGC 0946

Cat. No.: B1191888

Get Quote

Executive Summary & Mechanism of Action
SGC 0946 is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of

telomeric silencing 1-like), a histone methyltransferase that methylates Lysine 79 on Histone

H3 (H3K79).[1] This epigenetic mark is critical for the maintenance of constitutively active gene

expression programs in MLL-rearranged (MLL-r) leukemias and certain solid tumors (e.g.,

ovarian cancer).

Unlike many epigenetic probes, SGC 0946 presents a specific challenge in vivo: it possesses a

short plasma half-life and poor oral bioavailability. While it is a superior in vitro probe (

), successful translation to mouse models requires rigorous adherence to formulation and
administration protocols to maintain the threshold concentration required for H3K79me2
suppression.
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Figure 1: SGC 0946 competes with SAM for the cofactor binding pocket of DOT1L, preventing

H3K79 methylation and silencing the oncogenic program driven by MLL-fusion proteins.[1][2][3]

[4][5]

Formulation & Stability
SGC 0946 is hydrophobic and practically insoluble in water. Improper formulation leads to

precipitation in the peritoneal cavity, resulting in low exposure and false negatives.

Stock Solution Preparation
Component Concentration Storage Stability

SGC 0946 Powder N/A -20°C (Desiccated) 2 Years (Solid)

DMSO Stock 50 mg/mL -20°C or -80°C
6 Months (Avoid

freeze/thaw)

In Vivo Working Solution (Standard IP Formulation)
Target Concentration: 1.0 mg/mL (for 10 mg/kg dose @ 10 mL/kg volume) Preparation

Frequency:FRESH DAILY. Do not store the diluted working solution.

Protocol:

Dissolve SGC 0946 in 100% DMSO to create a high-concentration stock (e.g., 20 mg/mL).

Add PEG300 (Polyethylene Glycol 300) and vortex vigorously.
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Add Tween 80 and vortex.

Slowly Add ddH2O (warm to 37°C if necessary) while vortexing to prevent shock

precipitation.

Final Composition:

5% DMSO

40% PEG300

5% Tween 80

50% ddH2O

Note: If precipitation occurs upon adding water, sonicate at 37°C for 5-10 minutes. If it persists,

consider a lipid-based formulation (5% DMSO + 95% Corn Oil), though this alters PK

absorption kinetics.

Experimental Protocols
Protocol A: Intermittent IP Injection (Solid
Tumor/Ovarian)
This protocol is validated for models where tumor retention of the drug is higher or where

intermittent inhibition is sufficient to disrupt the cell cycle (e.g., Ovarian Cancer Xenografts).

Subject: NOD/SCID or Nude Mice (6-8 weeks old).

Route: Intraperitoneal (IP) Injection.[1][6][7]

Dosage:10 mg/kg.

Frequency:Twice Weekly (e.g., Monday/Thursday).

Duration: 4–6 Weeks.

Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/SGC0946.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4043002/
https://www.alzet.com/wp-content/uploads/2019/06/SD26-1_Stem-Cell-Factor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: In ovarian cancer models (e.g., A2780, SKOV3), this regimen significantly inhibited

DOT1L enzymatic activity and reduced tumor burden.[1] The lower frequency suggests a

pharmacodynamic durability in solid tissue that may not exist in leukemia.

Protocol B: Continuous Infusion (Leukemia/MLL-r)
Critical Note: For MLL-rearranged leukemia (e.g., MV4-11, MOLM-13), SGC 0946 has a short

half-life (

) and rapid clearance. Bolus dosing (IP) often fails to maintain the constant H3K79me2
suppression required to induce differentiation. Continuous infusion via osmotic pump is the
expert recommendation for these models.

Subject: NSG (NOD scid gamma) Mice (highly recommended for leukemia engraftment).

Device: Alzet® Osmotic Pump (Model 1002 for 14 days or 2004 for 28 days).

Route: Subcutaneous (SC) implantation.[7][8]

Dosage Target:30 - 50 mg/kg/day (Estimated to maintain plasma levels > IC90).

Vehicle for Pump:50% DMSO / 50% PEG 400.

Warning: The aqueous IP formulation (Protocol A) is NOT suitable for pumps (risk of

precipitation over 2 weeks). High DMSO/PEG is required for stability in the reservoir.

Workflow:

Calculate concentration required:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-

inserted">

= Dose (mg/kg/day)[9][10]

= Weight of mouse (kg)[10][11]

= Pump release rate (mL/day)
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Fill pumps anaerobically to avoid bubbles.

Incubate pumps in sterile saline at 37°C for 4-12 hours (priming) before implantation.

Implant SC in the flank under isoflurane anesthesia.

Pharmacodynamics & Data Analysis
Efficacy must be validated by measuring the proximal biomarker (H3K79me2) before assessing

tumor size.
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Figure 2: Pharmacodynamic validation workflow. H3K79me2 levels should be normalized to

Total H3, not housekeeping proteins like Actin/GAPDH, as histone content varies with cell

cycle.
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Expected Results
Metric Successful Inhibition Failure / No Effect

H3K79me2 Levels > 80% Reduction vs. Vehicle < 50% Reduction

Gene Expression
HOXA9, MEIS1

Downregulation (qPCR)
No significant change

Phenotype
Differentiation (CD11b+

increase)
Blast morphology persists

Body Weight < 10% Loss > 20% Loss (Toxicity)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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